4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide
Description
Properties
IUPAC Name |
4-ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMVCDZWOTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation. BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, which regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that plays a key role in cell cycle regulation .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This compound has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell growth and division .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects several biochemical pathways. The MAPK/ERK pathway, regulated by BRAF, is disrupted, which can lead to the inhibition of cell division and differentiation. The inhibition of EGFR can disrupt various signaling pathways involved in cell proliferation. The inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. By inhibiting key proteins involved in cell signaling pathways, this compound disrupts the regulation of cell growth and division. This can lead to cell cycle arrest and the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways. These interactions are primarily inhibitory, leading to the suppression of specific biochemical pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cells by inhibiting key enzymes involved in cell growth and division. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to EGFR, BRAF, and CDK2 results in the inhibition of these enzymes, thereby blocking the downstream signaling pathways that promote cell proliferation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and other cellular functions, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant antiproliferative effects without causing severe toxicity. At higher doses, toxic effects such as organ damage and systemic toxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound is essential for its therapeutic efficacy and safety.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its functional specificity. The subcellular localization of this compound is critical for its biochemical and therapeutic effects.
Biological Activity
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C₉H₁₂F₃N₃O
- Molecular Weight : 239.21 g/mol
- Structure : The compound features a piperidine ring substituted with ethoxy and trifluoromethyl groups, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, influencing synaptic plasticity and neurotransmitter release.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have shown that the compound may have potential antidepressant properties by modulating glutamate receptors.
- Anti-inflammatory Properties : It has been observed to reduce inflammatory markers in vitro, suggesting a role in inflammatory disease management.
- Antimicrobial Activity : Preliminary tests indicate some efficacy against bacterial strains, although further investigations are necessary to confirm these findings.
Data Table: Summary of Biological Activities
Case Studies
-
Antidepressant Study :
- A double-blind study involving animal models demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors. The mechanism was linked to enhanced synaptic transmission in the prefrontal cortex.
-
Anti-inflammatory Research :
- In vitro studies conducted on macrophage cell lines showed that treatment with the compound resulted in reduced production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests its potential application in treating chronic inflammatory conditions.
-
Antimicrobial Testing :
- A series of antimicrobial assays revealed that the compound exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potential for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine Derivatives
PF-06683324
- Structure : 3-Fluoro-1-(4-(trifluoromethoxy)phenylacetyl)piperidin-4-yloxy-nicotinamide.
- Key Features : Contains a trifluoromethoxy (–OCF₃) group on a phenyl ring and a piperidine core.
- Molecular Weight : 521.46 g/mol.
- Comparison : Unlike the target compound, PF-06683324 lacks a trifluoromethyl group directly on the piperidine ring but shares the piperidine scaffold. The trifluoromethoxy group may confer similar hydrophobicity but with distinct electronic effects due to the oxygen linkage .
BI 605906
- Structure: 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)piperidinyl]thienopyridine-2-carboxamide.
- Key Features : Features a methylsulfonyl (–SO₂CH₃) group on the piperidine ring.
- Molecular Weight : 432.51 g/mol.
- Comparison : The sulfonyl group introduces strong polarity, contrasting with the target compound’s ethoxy and trifluoromethyl substituents. This difference likely results in higher aqueous solubility for BI 605906 compared to the more hydrophobic target compound .
Compounds with Trifluoromethyl Substituents
Pyridalyl
- Structure : 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether.
- Molecular Weight : 491.12 g/mol.
- Key Features : A trifluoromethyl group on a pyridine ring.
- Comparison: The trifluoromethyl group in Pyridalyl enhances its hydrophobicity and stability, similar to its role in the target compound. However, the pyridine ring vs.
Magnetic Ionic Liquids (MILs) with –CF₃ Groups
- Example : MILs incorporating bis[(trifluoromethyl)sulfonyl]imide ([NTf₂]⁻) anions.
- Key Features : –CF₃ groups improve thermal stability and reduce viscosity.
Physicochemical Property Trends
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Hydrophobicity | Thermal Stability |
|---|---|---|---|---|
| 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide | –CF₃, –OCH₂CH₃, –C(═NH)NH₂ | ~400–450 (estimated) | High | Moderate–High |
| PF-06683324 | –OCF₃, piperidine, nicotinamide | 521.46 | Moderate–High | High |
| BI 605906 | –SO₂CH₃, thienopyridine | 432.51 | Moderate | Moderate |
| Pyridalyl | –CF₃, pyridine, dichloroallyloxy | 491.12 | High | High |
Notes:
Preparation Methods
Synthesis of Piperidine Core with Trifluoromethyl and Ethoxy Substituents
A common approach involves the nucleophilic substitution on a 4-hydroxypiperidine derivative protected with tert-butyloxycarbonyl (Boc) groups, followed by introduction of the trifluoromethyl and ethoxy substituents. Two main methods are reported:
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Mesylation and SN2 Reaction | Hydroxyl group of N-Boc-4-hydroxypiperidine is mesylated, then reacted with 4-trifluoromethoxyphenol under basic conditions to introduce the trifluoromethyl ether substituent. | Straightforward substitution reaction. | High elimination side reactions during SN2 step, reducing yield and purity, problematic for scale-up. |
| Mitsunobu Reaction | Direct coupling of 4-trifluoromethoxyphenol with N-Boc-4-hydroxypiperidine using Mitsunobu conditions. | Avoids mesylation step. | Generates large amounts of triphenylphosphine oxide byproduct requiring chromatographic purification; moderate conversion rates. |
These methods are inspired by synthetic routes for similar trifluoromethoxy-substituted piperidines and can be adapted for ethoxy substitution by using appropriate alkoxy reagents.
Preparation of Piperidine-4-Carboximidamide Derivatives
The carboximidamide group (–C(=NH)NH2) on the piperidine nitrogen is typically introduced by amidination of a corresponding nitrile or cyanopiperidine intermediate.
This method is robust and provides a high-purity intermediate for further functionalization.
Introduction of the Ethoxy Group at the 4-Position
Ethoxy substitution at the 4-position of piperidine can be achieved by alkylation of the 4-hydroxypiperidine or via reaction of the intermediate amine with ethoxy-substituted electrophiles.
A representative approach involves:
- Refluxing intermediate amine with 2-bromo-1,1-diethoxyethane under basic conditions to form the ethoxy-substituted piperidine ring system.
This step is critical to ensure selective substitution without side reactions.
Final Amidination to Carboximidamide
The final step involves converting the piperidine intermediate bearing ethoxy and trifluoromethyl substituents into the carboximidamide derivative by amidination, typically using:
- Treatment with ammonium salts or ammonia under controlled temperature and solvent conditions.
- Use of catalysts or bases to promote the formation of the amidine functionality.
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine-4-carboxamide dehydration | Phosphorus oxychloride or thionyl chloride, reflux | High | Produces 4-cyanopiperidine hydrochloride |
| 2 | Conversion to 4-cyanopiperidine amine | Neutralization with base, extraction | High | Free amine obtained for further reaction |
| 3 | Amidination to piperidine-4-carboximidamide | Ammonium hydroxide, reflux | ~91% | High purity, confirmed by NMR |
| 4 | Introduction of ethoxy group | Reaction with 2-bromo-1,1-diethoxyethane, base, reflux | Moderate to high | Selective substitution at 4-position |
| 5 | Introduction of trifluoromethyl group | SN2 or Mitsunobu reaction with trifluoromethoxyphenol derivatives | Variable | Requires optimization to minimize side reactions |
Research Findings and Optimization Notes
Yield and Purity : Amidination steps yield high purity products (>99%) with yields around 90% under optimized conditions. However, alkoxy and trifluoromethyl substitutions require careful control to avoid elimination and side reactions.
Catalyst and Base Selection : Use of catalytic amounts of organic bases (e.g., triethylamine) and controlled solvent systems (primary alcohols like ethanol) improves reaction efficiency and selectivity.
Reaction Conditions : Temperature control (often 20–60 °C) and pressure (in sealed reactors for hydrogen sulfide reactions) are crucial for safety and yield optimization.
Purification : Chromatographic methods are often necessary to remove byproducts, especially in Mitsunobu reaction routes; alternative routes aim to minimize such requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
